molecular formula C26H24N2O5 B2835039 3-[2-(4-ETHOXYPHENYL)ACETAMIDO]-N-(2-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE CAS No. 862830-21-5

3-[2-(4-ETHOXYPHENYL)ACETAMIDO]-N-(2-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B2835039
CAS No.: 862830-21-5
M. Wt: 444.487
InChI Key: XADKDSOTBNYYER-UHFFFAOYSA-N
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Description

3-[2-(4-ETHOXYPHENYL)ACETAMIDO]-N-(2-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is a benzofuran-derived carboxamide compound characterized by a benzofuran core substituted with an acetamido group at position 3 and a carboxamide group at position 2. The 4-ethoxyphenyl and 2-methoxyphenyl substituents contribute to its unique physicochemical and pharmacological properties.

Properties

IUPAC Name

3-[[2-(4-ethoxyphenyl)acetyl]amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-3-32-18-14-12-17(13-15-18)16-23(29)28-24-19-8-4-6-10-21(19)33-25(24)26(30)27-20-9-5-7-11-22(20)31-2/h4-15H,3,16H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADKDSOTBNYYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide

  • Core Structure : Shares the benzofuran carboxamide backbone but substitutes the ethoxyphenyl group with an azabicyclo[2.2.2]octane moiety.
  • Pharmacological Activity : Acts as a α7 nicotinic acetylcholine receptor agonist, enhancing cognitive functions in rodents .
  • Key Difference : The azabicyclo group enhances receptor binding specificity, whereas the ethoxy group in the target compound may increase lipophilicity, affecting blood-brain barrier penetration.

2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol

  • Core Structure: Features a Schiff base with methoxyphenol substituents instead of a benzofuran core.
  • Physicochemical Properties : Exhibits a V-shaped conformation with intramolecular hydrogen bonding (O–H⋯N) and π-π stacking, influencing solubility and crystallinity .

Non-Benzofuran Carboxamides

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

  • Core Structure: Cyclopropane ring instead of benzofuran, with methoxyphenoxy and carboxamide groups.
  • Synthesis : Prepared via Procedure B (78% yield), involving column chromatography for purification .

Pharmacological and Physicochemical Comparisons

Property Target Compound N-[(3R)-Azabicyclo...] Cyclopropane Carboxamide
Core Structure Benzofuran Benzofuran Cyclopropane
Key Substituents 4-ETHOXYPHENYL, 2-METHOXYPHENYL Azabicyclo, 2-METHOXYPHENYL 4-METHOXYPHENOXY, Diethylcarboxamide
Bioactivity Not reported (inferred receptor modulation) α7 nAChR agonist (cognitive enhancement) Not reported (structural analog)
Synthesis Yield Not reported Not reported 78% (Procedure B)
Crystallinity Likely planar (benzofuran core) Not reported Not applicable (cyclopropane rigidity)

Research Implications and Methodological Notes

  • Crystallography Tools : Software like SHELX and ORTEP-3 (used in and ) are critical for resolving structural features of such compounds, including hydrogen bonding and π-π interactions .
  • Synthetic Challenges : The target compound’s ethoxy and methoxy groups may require optimized protection-deprotection strategies, akin to methods in and .

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